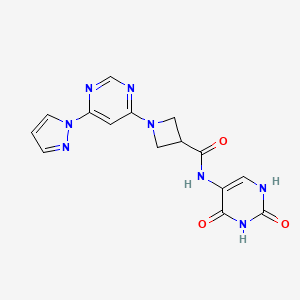![molecular formula C11H10F2N2OS B2798141 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine CAS No. 2202416-51-9](/img/structure/B2798141.png)
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine is a heterocyclic compound that incorporates both thieno and pyrimidine rings
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidines are known to be key structural fragments of antiviral agents
Mode of Action
It’s known that thieno[2,3-d]pyrimidines can undergo a process known as the dimroth rearrangement . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This could potentially affect the compound’s interaction with its targets.
Biochemical Pathways
Given that thieno[2,3-d]pyrimidines are key structural fragments of antiviral agents , it can be inferred that this compound may interact with pathways related to viral replication or infection
Result of Action
Given that thieno[2,3-d]pyrimidines are key structural fragments of antiviral agents , it can be inferred that this compound may have antiviral effects
Preparation Methods
The synthesis of 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine typically involves the reaction of thieno[2,3-d]pyrimidine derivatives with 3,3-difluorocyclobutylmethanol. One common method includes the use of microwave irradiation to facilitate the reaction, which can enhance the efficiency and yield of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and scalability.
Chemical Reactions Analysis
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thieno[2,3-d]pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antiviral and anticancer properties.
Materials Science: It is used in the synthesis of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine can be compared with other similar compounds such as:
Thieno[2,3-d]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, which can affect their chemical and biological properties.
Furo[2,3-d]pyrimidine derivatives: These are structurally similar but contain a furan ring instead of a thieno ring, leading to different electronic and steric properties.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a pyrrole ring and exhibit distinct reactivity and applications compared to thieno[2,3-d]pyrimidine derivatives.
The uniqueness of this compound lies in its specific substituents, which confer unique electronic properties and potential biological activities.
Properties
IUPAC Name |
4-[(3,3-difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2OS/c12-11(13)3-7(4-11)5-16-9-8-1-2-17-10(8)15-6-14-9/h1-2,6-7H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRZJMXDEOPYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea](/img/structure/B2798061.png)
![ETHYL 2-{2-[(E)-CARBAMOYL(HYDROXYIMINO)METHYL]-1,3-THIAZOL-4-YL}ACETATE](/img/structure/B2798062.png)






![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide](/img/structure/B2798073.png)
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)

